3,5-DI-Tert-butyl-2-methoxybenzoic acid

Beschreibung

BenchChem offers high-quality 3,5-DI-Tert-butyl-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-DI-Tert-butyl-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

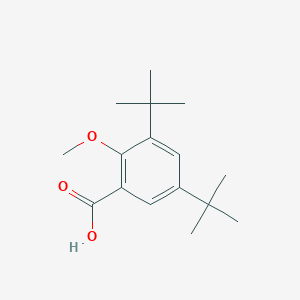

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-ditert-butyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(17)18)13(19-7)12(9-10)16(4,5)6/h8-9H,1-7H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGQQFNWZHRKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235733 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31314-32-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31314-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzoic Acid

This guide provides a comprehensive technical overview of 3,5-di-tert-butyl-2-methoxybenzoic acid, a sterically hindered aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document elucidates the compound's chemical structure, physicochemical properties, plausible synthetic routes, and potential applications. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource.

Introduction and Chemical Identity

3,5-Di-tert-butyl-2-methoxybenzoic acid, identified by the CAS Number 31314-32-6 , is a polysubstituted benzoic acid derivative.[1] Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a methoxy group, and two bulky tert-butyl groups. The spatial arrangement of these substituents—particularly the ortho-methoxy group and the two meta-tert-butyl groups relative to the carboxyl function—imparts significant steric hindrance around the acidic moiety. This steric shielding is a key structural feature that dictates the molecule's reactivity and potential utility in specialized applications where controlled chemical interactions are paramount.

Substituted benzoic acids are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical and materials science industries.[2][3] They serve as precursors for active pharmaceutical ingredients (APIs), functional polymers, and other high-value chemical entities.[4][5] The specific substitution pattern of 3,5-di-tert-butyl-2-methoxybenzoic acid suggests its potential as a valuable intermediate in these fields.

Physicochemical and Spectroscopic Profile

Chemical and Physical Properties

| Property | Value (Predicted/Calculated) | Source/Basis of Prediction |

| CAS Number | 31314-32-6 | [1] |

| Molecular Formula | C₁₆H₂₄O₃ | Derived from structure |

| Molecular Weight | 264.36 g/mol | Derived from formula |

| Appearance | White to off-white crystalline solid | Based on similar benzoic acid derivatives[6] |

| Melting Point | Not available (Predicted to be elevated due to molecular symmetry and bulk) | General properties of solid benzoic acids |

| Boiling Point | Not available (Likely to decompose before boiling at atmospheric pressure) | General properties of benzoic acids |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, ether) | Based on benzoic acid and its derivatives[3] |

| pKa | Not available (Predicted to be slightly higher than benzoic acid due to electronic and steric effects) | General trends in substituted benzoic acids |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related compounds such as 3,5-di-tert-butylbenzoic acid[7], 3,5-dimethoxybenzoic acid[6][8], and other substituted benzoic acids.[9]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | Typical range for carboxylic acid protons, subject to solvent and concentration effects. |

| ~7.6 | Doublet (d) | 1H | Ar-H | Aromatic proton at C4, coupled to H6. |

| ~7.4 | Doublet (d) | 1H | Ar-H | Aromatic proton at C6, coupled to H4. |

| ~3.8 | Singlet (s) | 3H | -OCH₃ | Typical range for methoxy group protons on an aromatic ring. |

| ~1.3 | Singlet (s) | 18H | 2 x -C(CH₃)₃ | Protons of the two equivalent tert-butyl groups. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | C=O | Carboxylic acid carbonyl carbon. |

| ~158 | Ar-C (ipso) | Aromatic carbon attached to the -OCH₃ group. |

| ~140 | Ar-C (ipso) | Aromatic carbons attached to the -C(CH₃)₃ groups. |

| ~130 | Ar-C (ipso) | Aromatic carbon attached to the -COOH group. |

| ~125 | Ar-CH | Aromatic methine carbons (C4 and C6). |

| ~56 | -OCH₃ | Methoxy group carbon. |

| ~35 | -C (CH₃)₃ | Quaternary carbons of the tert-butyl groups. |

| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl groups. |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid hydroxyl group, often broad due to hydrogen bonding. |

| ~2960 | C-H stretch (sp³) | Aliphatic C-H bonds of the tert-butyl groups. |

| ~1700 | C=O stretch | Carboxylic acid carbonyl group. |

| ~1600, ~1470 | C=C stretch | Aromatic ring vibrations. |

| ~1250 | C-O stretch | Asymmetric stretch of the aryl-ether bond. |

| ~1050 | C-O stretch | Symmetric stretch of the aryl-ether bond. |

Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 264 | [M]⁺ | Molecular ion peak. |

| 249 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group. |

| 219 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 207 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

Proposed Synthetic Pathways

While no specific, peer-reviewed synthesis for 3,5-di-tert-butyl-2-methoxybenzoic acid is readily available, two highly plausible synthetic strategies can be devised based on established organic chemistry principles and published procedures for analogous compounds.

Pathway A: Methylation of 3,5-Di-tert-butyl-2-hydroxybenzoic Acid

This approach involves the selective methylation of the phenolic hydroxyl group of 3,5-di-tert-butyl-2-hydroxybenzoic acid (also known as 3,5-di-tert-butylsalicylic acid). This precursor is a known compound used as a charge-control agent. The methylation of phenolic hydroxyl groups is a well-established transformation.[10]

Caption: Pathway A: Methylation of the phenolic precursor.

Experimental Protocol (Proposed):

-

Deprotonation: Dissolve 3,5-di-tert-butyl-2-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone or DMF. Add a slight excess of a base, like potassium carbonate, to deprotonate the more acidic carboxylic acid and the phenolic hydroxyl group.

-

Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the mixture at room temperature.[11] The reaction can be gently heated (e.g., to 55-60 °C) to drive it to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After the reaction is complete, cool the mixture and add water. To ensure that only the phenolic hydroxyl is methylated and any ester formed is hydrolyzed back to the carboxylic acid, a basic hydrolysis step (e.g., with NaOH solution) can be performed.[12]

-

Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product. The crude 3,5-di-tert-butyl-2-methoxybenzoic acid can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway B: Directed Ortho-Metalation and Carboxylation of 2,4-Di-tert-butylanisole

This pathway utilizes the principle of directed ortho-metalation (DoM), where the methoxy group of an anisole derivative directs a strong base to deprotonate the adjacent ortho position.[13][14] The resulting aryllithium species is then quenched with carbon dioxide to form the carboxylic acid.

Caption: Pathway B: Directed ortho-metalation and carboxylation.

Experimental Protocol (Proposed):

-

Precursor Synthesis: The starting material, 2,4-di-tert-butylanisole, can be prepared from 2,4-di-tert-butylphenol by methylation with dimethyl sulfate and a base.

-

Ortho-Lithiation: Dissolve 2,4-di-tert-butylanisole in an anhydrous ether solvent, such as THF, under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Add a strong organolithium base, such as sec-butyllithium, often in the presence of a chelating agent like TMEDA, to facilitate the deprotonation at the position ortho to the methoxy group.[15][16]

-

Carboxylation: Quench the reaction by bubbling carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice.

-

Workup and Purification: Allow the mixture to warm to room temperature and then perform an acidic workup (e.g., with dilute HCl) to protonate the carboxylate salt. Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Applications and Fields of Research

The unique structural characteristics of 3,5-di-tert-butyl-2-methoxybenzoic acid, particularly its steric hindrance, make it a promising candidate for several specialized applications.

-

Pharmaceutical and Medicinal Chemistry: Sterically hindered aromatic molecules are often explored in drug design to enhance selectivity for a biological target or to improve metabolic stability by blocking sites of enzymatic degradation. This compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.[5][17] Substituted benzoic acids are known to be precursors for compounds with a wide range of biological activities.[2][18]

-

Materials Science: The rigid and bulky nature of this molecule makes it a potential monomer or additive in the synthesis of high-performance polymers. Its incorporation into a polymer backbone could enhance thermal stability and modify mechanical properties. Similar structures, like 3,5-dimethoxybenzoic acid, are used in the synthesis of dendrimers and specialized resins.[4]

-

Organic Synthesis: As a sterically encumbered carboxylic acid, it can be used in reactions where controlled reactivity is required. The carboxylic acid group can be converted into other functional groups (e.g., esters, amides, acid chlorides) to serve as a building block for more complex molecular architectures.

Conclusion

3,5-Di-tert-butyl-2-methoxybenzoic acid represents a molecule of significant interest due to its unique sterically hindered structure. While detailed experimental data remains sparse in the public domain, this guide has provided a thorough overview based on established chemical principles and data from closely related compounds. The proposed synthetic routes offer viable strategies for its preparation, and its predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. The potential applications in drug development, materials science, and specialized organic synthesis highlight the value of this compound as a target for further research and development. This guide serves as a foundational resource to stimulate and support future investigations into the chemistry and utility of 3,5-di-tert-butyl-2-methoxybenzoic acid.

References

- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.

- PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information.

- BenchChem. (2025). Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

- BenchChem. (2025). Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 3,5-Dimethoxybenzoic Acid.

- Moran, J. (1977). Process for the methylation of hydroxybenzene derivatives. U.S.

- NIST. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- NIST. (n.d.). 3,5-Di-tert-butylbenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Essien, E. E., et al. (2016). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. OUCI.

- BenchChem. (2025). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.

- Sigma-Aldrich. (n.d.). Methyl 3,5-di-tert-butyl-2-hydroxybenzoate.

- ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid synthesis.

- BLDpharm. (n.d.). 3,5-Di-tert-butyl-2-methoxybenzoic acid.

- Mizuguchi, J. (2003). 3,5-Di-tert-butyl-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1530-o1531.

- Sciencemadness Discussion Board. (2016). Preparation of 3-methoxybenzoic acid.

- Google Patents. (n.d.). A kind of preparation method of 3,5-dihydroxybenzoic acid. CN110540496A.

- College of Pharmacy, University of Baghdad. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives.

- Chembridges Group. (2025). Benzoic Acid Applications and Use Cases | Full Guide.

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Directed ortho metalation.

- Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University.

- NIST. (n.d.). 3,5-Dihydroxybenzoic acid, 3TMS derivative. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Annexe Chem. (2025). From Food To Industry Versatile Applications Of Benzoic Acid.

- Parchem. (2023). Applications of PTBBA In the Chemical Industry: A Comprehensive Overview.

- ChemicalBook. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis.

- Al-Dhobaib, S. A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Journal of the Indian Chemical Society, 100(11), 101193.

- Snieckus, V. (2015).

- BenchChem. (2025). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.

- ChemicalBook. (2022). Application and Pharmacology of Benzoic acid.

- Li, X. (2003). Directed (ortho)

- Smith, K. (n.d.). 1 - ORCA – Online Research @ Cardiff.

- Google Patents. (n.d.). Preparation method of methoxybenzoic acid. CN104151157A.

- Al-Amiery, A. A., et al. (2012). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Molecules, 17(7), 8129-8138.

- MDPI. (2016). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Sigma-Aldrich. (n.d.). 4 methoxybenzoic acid ir spectrum.

- NIST. (n.d.). Benzoic acid, 2-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9)IR1.

- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology.

- Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid.

- MassBank. (2022). Organic compounds.

Sources

- 1. 31314-32-6|3,5-Di-tert-butyl-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. chembridgesgroup.com [chembridgesgroup.com]

- 3. annexechem.com [annexechem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Di-tert-butylbenzoic acid [webbook.nist.gov]

- 8. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis Route and Methodological Framework for 3,5-Di-tert-butyl-2-methoxybenzoic Acid

Executive Summary

3,5-Di-tert-butyl-2-methoxybenzoic acid (CAS 31314-32-6) is a sterically encumbered, highly lipophilic building block frequently utilized in advanced materials science and the synthesis of complex pharmaceutical intermediates[1]. Due to the extreme steric bulk of the tert-butyl groups and the specific electronic properties of the aromatic ring, the synthesis of this compound requires a carefully designed, causality-driven approach. This whitepaper outlines a highly robust, self-validating two-step synthetic route starting from the commercially available 3,5-di-tert-butylsalicylic acid[2].

Retrosynthetic Strategy and Mechanistic Causality

A common pitfall in the synthesis of 2-methoxybenzoic acid derivatives is attempting a direct, selective O-methylation of the corresponding salicylic acid. In 3,5-di-tert-butylsalicylic acid, the phenolic hydroxyl group is locked in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. Furthermore, the massive steric shielding provided by the 3-tert-butyl group severely restricts the trajectory of incoming electrophiles. These factors drastically reduce the nucleophilicity of the phenoxide ion, leading to poor yields and complex mixtures if direct mono-methylation is attempted[3].

To bypass this thermodynamic and kinetic trap, the most reliable strategy is a two-step exhaustive methylation followed by sterically forced saponification :

-

Exhaustive Methylation : By using an excess of a strong methylating agent (Methyl Iodide, MeI) and a mild base (K₂CO₃) in a polar aprotic solvent (DMF), both the carboxylic acid and the phenol are simultaneously methylated. This breaks the hydrogen bond and forces the reaction to completion, yielding methyl 3,5-di-tert-butyl-2-methoxybenzoate.

-

Sterically Forced Saponification : The resulting ester must be hydrolyzed back to the free acid. Because the ester carbonyl is flanked by a 2-methoxy group and a 3-tert-butyl group, the Bürgi-Dunitz trajectory for hydroxide attack is severely hindered. Standard room-temperature hydrolysis will fail. Refluxing the intermediate in a high-boiling, strongly basic aqueous-methanolic solution is required to force the nucleophilic acyl substitution[4].

Logical causality of the two-step exhaustive methylation and saponification strategy.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to achieve high-fidelity conversion across both steps.

| Reaction Step | Reagents & Equivalents | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. Exhaustive Methylation | 3,5-Di-tert-butylsalicylic acid (1.0 eq)MeI (3.0 eq)K₂CO₃ (3.0 eq) | Anhydrous DMF | 60 | 4 - 6 | 85 - 92 |

| 2. Saponification | Methyl 3,5-di-tert-butyl-2-methoxybenzoate (1.0 eq)NaOH (5.0 eq) | MeOH / H₂O (3:1) | 80 (Reflux) | 12 - 16 | 88 - 95 |

Mechanistic Pathway Visualization

Synthesis workflow of 3,5-di-tert-butyl-2-methoxybenzoic acid via exhaustive methylation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3,5-di-tert-butyl-2-methoxybenzoate

Rationale: DMF is selected as the solvent because its polar aprotic nature optimally solvates the potassium cations, leaving a highly reactive, "naked" carboxylate/phenoxide anion to undergo Sₙ2 attack on the methyl iodide.

-

Preparation : Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3,5-di-tert-butylsalicylic acid (1.0 eq) and anhydrous DMF (approx. 5 mL/mmol of substrate).

-

Base Addition : Add finely powdered anhydrous K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

-

Alkylation : Dropwise, add Methyl Iodide (MeI) (3.0 eq) via syringe. Caution: MeI is highly volatile and a potent alkylating agent; perform strictly in a fume hood.

-

Heating : Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 to 6 hours.

-

Reaction Monitoring (Self-Validation) : Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (highly polar, streaking) will be completely consumed, replaced by a single, highly non-polar spot (the di-methylated intermediate).

-

Workup : Cool the mixture to room temperature and quench with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5 times) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil or low-melting solid.

Step 2: Synthesis of 3,5-Di-tert-butyl-2-methoxybenzoic Acid

Rationale: A massive excess of hydroxide and prolonged thermal energy are strictly required to overcome the steric blocking of the ester carbonyl. The pre-acidification ether wash acts as a self-purifying step to remove any unreacted ester.

-

Preparation : Dissolve the crude methyl 3,5-di-tert-butyl-2-methoxybenzoate (1.0 eq) in a 3:1 mixture of Methanol and distilled water (approx. 10 mL/mmol).

-

Base Addition : Add solid NaOH (5.0 eq) to the solution. The mixture may initially become cloudy but will clear as the reaction proceeds.

-

Saponification : Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 80 °C) for 12 to 16 hours.

-

Workup & Self-Purification :

-

Cool the reaction to room temperature.

-

Evaporate the majority of the methanol under reduced pressure. Crucial Causality: Removing methanol prevents the reverse Fischer esterification from occurring during the subsequent acidification step.

-

Dilute the remaining aqueous phase with additional water and wash twice with Diethyl Ether. Discard the ether layer (this removes any trace unreacted ester and non-polar impurities).

-

-

Acidification : Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1-2. A dense white precipitate of the target carboxylic acid will immediately form.

-

Isolation : Filter the precipitate under vacuum, wash the filter cake with copious amounts of ice-cold water, and dry under high vacuum to afford 3,5-di-tert-butyl-2-methoxybenzoic acid as a pure white solid.

Analytical Characterization Strategy

To confirm the structural integrity of the synthesized CAS 31314-32-6, perform the following validations:

-

IR Spectroscopy : Ensure the disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the appearance of a broad, strong O-H stretch (2500–3000 cm⁻¹) alongside a carboxylic acid C=O stretch (~1680 cm⁻¹).

-

¹H NMR (CDCl₃) : Look for the distinct singlet of the aryl-methoxy protons (~3.8–4.0 ppm, 3H) and two massive singlets for the tert-butyl groups (~1.3–1.5 ppm, 18H total). The aromatic region will display two meta-coupled protons (d, J ≈ 2.5 Hz) indicating the 3,5-substitution pattern.

References

1.[2] SYNTHESIS AND ANTIOXIDANT PROPERTIES OF SOME NEW DI-TERT-BUTYLPHENOL DERIVATIVES BEARING HETEROCYCLIC RING RAIED MUSTAFA SHAKIR. UM.edu.my. Available at: 2.[3] A Comparative Guide to Methylation Reagents: Alternatives to Neopentyl Glycol Dimethylsulfate. Benchchem. Available at: 3.[4] Synthesis of (±) - American Chemical Society. ACS.org. Available at: 4.[1] 3,5-di-tert-butyl-2-methoxybenzoic acid - Fluorochem. Fluorochem.co.uk. Available at:

Sources

A Technical Guide to the Spectroscopic Characterization of 3,5-DI-Tert-butyl-2-methoxybenzoic acid

Introduction

3,5-Di-tert-butyl-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring bulky tert-butyl groups, a methoxy group, and a carboxylic acid function, suggests potential applications in areas such as materials science, and as a building block in the synthesis of complex organic molecules. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5-di-tert-butyl-2-methoxybenzoic acid, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this guide will focus on a predictive approach, grounded in fundamental spectroscopic principles and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of substituted benzoic acid derivatives.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of substituents on the benzoic acid core dictates a distinct spectroscopic fingerprint. The two bulky tert-butyl groups at positions 3 and 5 will exert significant steric and electronic effects, influencing the chemical environment of the aromatic protons and carbons. The methoxy group at position 2 will further modulate the electronic properties of the aromatic ring and introduce characteristic signals in the NMR and IR spectra.

Caption: Molecular structure of 3,5-di-tert-butyl-2-methoxybenzoic acid with key atoms labeled for spectroscopic assignment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3,5-di-tert-butyl-2-methoxybenzoic acid in a standard solvent like CDCl₃ would exhibit distinct signals for the carboxylic acid proton, the aromatic protons, the methoxy protons, and the tert-butyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.6 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the carboxylic acid group and is expected to be deshielded. It will appear as a doublet due to coupling with H4. |

| ~7.4 | Doublet | 1H | Ar-H (H4) | This proton is meta to the carboxylic acid and ortho to a tert-butyl group. It will appear as a doublet due to coupling with H6. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a distinct chemical environment and will appear as a sharp singlet. |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ (C5) | The nine equivalent protons of the tert-butyl group at the C5 position will give a strong singlet. |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ (C3) | The nine equivalent protons of the tert-butyl group at the C3 position will also appear as a strong singlet, potentially with a slightly different chemical shift from the other tert-butyl group due to the different neighboring substituent (methoxy vs. carboxylic acid). |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 0-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: The Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons, the methoxy carbon, and the carbons of the tert-butyl groups.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155-160 | C2 (-OCH₃) | The aromatic carbon attached to the electron-donating methoxy group will be deshielded. |

| ~145-150 | C3, C5 (-C(CH₃)₃) | The aromatic carbons attached to the tert-butyl groups will be deshielded. |

| ~130-135 | C1 (-COOH) | The aromatic carbon attached to the carboxylic acid group. |

| ~125-130 | C6 (Ar-CH) | Aromatic methine carbon. |

| ~120-125 | C4 (Ar-CH) | Aromatic methine carbon. |

| ~60-65 | -OCH₃ | The carbon of the methoxy group. |

| ~35 | -C(CH₃)₃ | The quaternary carbons of the tert-butyl groups. |

| ~30 | -C(CH₃)₃ | The methyl carbons of the tert-butyl groups. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The analysis should be performed on the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID should be processed, and the chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,5-di-tert-butyl-2-methoxybenzoic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, and alkyl groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2960 | Strong | C-H stretch (aliphatic, from tert-butyl groups) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (carboxylic acid and methoxy group) |

| ~1150 | Medium | C-O stretch (methoxy group) |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Caption: A logical workflow for the comprehensive spectroscopic analysis of 3,5-di-tert-butyl-2-methoxybenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 3,5-di-tert-butyl-2-methoxybenzoic acid (molar mass: 278.39 g/mol ), a high-resolution mass spectrum would provide the accurate mass, confirming its molecular formula (C₁₇H₂₆O₃).

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): m/z = 278

-

Major Fragments:

-

m/z = 263 (M - CH₃)⁺: Loss of a methyl group from a tert-butyl group.

-

m/z = 221 (M - C₄H₉)⁺: Loss of a tert-butyl group.

-

m/z = 233 (M - COOH)⁺: Loss of the carboxylic acid group.

-

m/z = 247 (M - OCH₃)⁺: Loss of the methoxy group.

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: The analysis can be performed on an Electrospray Ionization (ESI) mass spectrometer, likely in negative ion mode to deprotonate the carboxylic acid, or in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution MS, compare the measured accurate mass with the calculated mass for the expected molecular formula.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3,5-di-tert-butyl-2-methoxybenzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the characterization of this compound. While experimentally obtained data is always the gold standard, this guide serves as a valuable resource for researchers in anticipating and interpreting the spectroscopic behavior of this and related substituted benzoic acid derivatives. The logical workflows and detailed explanations of experimental choices are designed to ensure scientific integrity and to empower researchers in their analytical endeavors.

References

-

While no direct spectroscopic data for 3,5-di-tert-butyl-2-methoxybenzoic acid was found in the initial search, information on related compounds can be found in various chemical databases. For instance, data for 3,5-di-tert-butylbenzoic acid is available on the NIST WebBook.[1][2]

- General principles of NMR spectroscopy and chemical shift prediction are detailed in numerous organic chemistry textbooks and spectroscopic resources.

-

Characteristic IR absorption frequencies for common functional groups are well-established and can be found in standard spectroscopy reference materials.[3]

-

Mass spectral fragmentation patterns of benzoic acid derivatives can be predicted based on established fragmentation rules. Data for similar compounds can provide useful comparisons.[4]

-

Spectroscopic data for other substituted benzoic acids, such as 3,5-dimethoxybenzoic acid, can be found in databases like ChemicalBook and PubChem, which can aid in the interpretation of the target molecule's spectra.[5][6]

Sources

- 1. 3,5-Di-tert-butylbenzoic acid [webbook.nist.gov]

- 2. 3,5-Di-tert-butylbenzoic acid [webbook.nist.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 3,5-Dihydroxybenzoic acid, 3TMS derivative [webbook.nist.gov]

- 5. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR [m.chemicalbook.com]

- 6. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 3,5-Di-Tert-butyl-2-methoxybenzoic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical analysis of the Proton (¹H) NMR spectrum of 3,5-di-tert-butyl-2-methoxybenzoic acid, a polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment, delving into the causal relationships between the molecule's electronic and steric environment and its resulting NMR signature. We will cover the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, a thorough interpretation of each signal, and a summary of the key spectral parameters.

Introduction and Molecular Structure Analysis

3,5-Di-tert-butyl-2-methoxybenzoic acid is a highly substituted benzene derivative. The structural characterization of such molecules is critical for confirming identity, assessing purity, and understanding reactivity. ¹H NMR spectroscopy serves as the primary tool for this purpose, as it provides a detailed map of the proton environments within the molecule.

The molecular structure features several key functional groups that dictate the appearance of its ¹H NMR spectrum:

-

A carboxylic acid group (-COOH), which is strongly electron-withdrawing.

-

A methoxy group (-OCH₃), which is a strong electron-donating group through resonance.

-

Two bulky tert-butyl groups [-C(CH₃)₃], which are weakly electron-donating and exert significant steric influence.

-

A tetrasubstituted benzene ring , leaving two aromatic protons.

The interplay of these substituents—their electronic (shielding/deshielding) and steric effects—creates a unique and predictable NMR spectrum.

Logical Workflow for Spectroscopic Analysis

The process of analyzing a compound like 3,5-di-tert-butyl-2-methoxybenzoic acid via ¹H NMR follows a structured workflow, from sample preparation to final structural elucidation.

Caption: Workflow from sample preparation to structural verification.

Predicted ¹H NMR Spectrum and Rationale

Before analyzing the experimental spectrum, we can predict its features based on established principles of NMR spectroscopy.[1] The molecule has five distinct proton environments.

Molecular Structure and Proton Environments

Caption: Structure of 3,5-di-tert-butyl-2-methoxybenzoic acid with proton labels.

-

Carboxylic Acid Proton (H-e): This proton is highly deshielded due to the electronegativity of the attached oxygen atoms. It typically appears as a broad singlet far downfield, often between 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water.[2]

-

Methoxy Protons (H-d): The three protons of the methoxy group (-OCH₃) are equivalent. They are attached to a carbon bonded to an electronegative oxygen, placing their signal in the range of 3-4 ppm.[1] Since there are no adjacent protons, this signal will be a sharp singlet.

-

Tert-Butyl Protons (H-a, H-b): The molecule has two tert-butyl groups. The 9 protons within each group are equivalent. Due to the molecule's symmetry, the two tert-butyl groups themselves are chemically distinct. One is ortho to the methoxy group (position 5), and the other is para (position 3). However, their electronic environments are very similar, and their signals are expected to be sharp singlets around 1.3-1.5 ppm, a characteristic region for tert-butyl groups.[3] It is likely they will overlap or appear as a single, combined singlet with an integration of 18H.

-

Aromatic Protons (H-c): The two protons on the aromatic ring are in different environments.

-

H at position 6 (H-c): This proton is ortho to the strongly electron-withdrawing -COOH group and meta to the electron-donating -OCH₃ group. The deshielding effect of the adjacent carboxylic acid is dominant.

-

H at position 4 (H-c): This proton is para to the -COOH group and meta to the -OCH₃ group. These protons are ortho to each other and will likely exhibit meta-coupling, appearing as two distinct doublets with a small coupling constant (Jmeta ≈ 1-3 Hz). The signals for aromatic protons typically appear between 6.5-8.0 ppm.[4] The electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the methoxy group will influence their precise shifts.[5]

-

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality spectrum suitable for unambiguous structural confirmation.

Materials:

-

3,5-Di-tert-butyl-2-methoxybenzoic acid (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tube (clean and dry)

-

Pasteur pipette and vial

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.[6]

-

Add ~0.7 mL of CDCl₃ to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[7]

-

Add one drop of TMS solution to serve as the internal reference for chemical shift calibration (δ = 0.00 ppm).[8]

-

Gently agitate the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small cotton plug in the pipette during transfer.

-

Transfer the clear solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[9]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition (Example: 400 MHz Spectrometer):

-

Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or manual insertion port.

-

Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift.[10]

-

Shimming: Optimize the magnetic field homogeneity (shimming) by adjusting the shim coils to obtain a sharp, symmetrical solvent peak. This is crucial for high resolution.[11]

-

Tuning: Match the probe's impedance for the ¹H frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (AT): ~4 seconds.

-

Relaxation Delay (D1): 2 seconds. For fully quantitative results, this should be increased to >5 times the longest T1 relaxation time (e.g., 8-10 seconds).[8]

-

Number of Scans (NS): 8 to 16 scans.

-

Spectral Width (SW): 0 to 16 ppm.

-

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to convert the raw Free Induction Decay (FID) signal into the frequency-domain spectrum.

-

Perform automatic or manual phase correction to ensure all peaks are in positive, absorptive phase.

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integrate all signals to determine the relative ratio of protons contributing to each peak.

-

Interpretation of the ¹H NMR Spectrum

The following table summarizes the predicted chemical shifts, multiplicities, integrations, and assignments for the protons in 3,5-di-tert-butyl-2-methoxybenzoic acid.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| H-e | ~11.0 - 13.0 | 1H | Broad Singlet (br s) | -COOH | Highly deshielded due to electronegative oxygens and hydrogen bonding. |

| H-c (Ar-H) | ~7.6 - 7.8 | 2H (total) | Doublet (d) | Aromatic Protons | Two distinct doublets in the aromatic region, deshielded by the -COOH group.[4] Meta-coupling (J ≈ 2-3 Hz) is expected. |

| H-d | ~3.9 | 3H | Singlet (s) | -OCH₃ | Methoxy protons adjacent to an aromatic ring. Appears as a singlet due to no neighboring protons.[1] |

| H-a, H-b | ~1.3 - 1.4 | 18H | Singlet (s) | -C(CH₃ )₃ | Protons of two tert-butyl groups in a shielded, aliphatic environment. Likely to appear as a single, intense singlet.[3] |

Conclusion

The ¹H NMR spectrum of 3,5-di-tert-butyl-2-methoxybenzoic acid provides a clear and unambiguous fingerprint of its molecular structure. The spectrum is characterized by five distinct signals: a broad singlet for the carboxylic acid proton far downfield, two meta-coupled doublets in the aromatic region, a sharp singlet for the methoxy group, and a very intense singlet for the eighteen equivalent protons of the two tert-butyl groups. The chemical shifts and splitting patterns are governed by the predictable electronic and steric effects of the substituents on the benzene ring. This guide provides the theoretical framework and practical methodology for researchers to confidently acquire, interpret, and validate the structure of this compound and other similarly complex aromatic molecules.

References

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

-

St. Amant, A. H., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

-

Royal Society of Chemistry. (2012). Supplementary Information for Chemical Communications. [Link]

-

DSpace@MIT. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Weizmann Institute of Science. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Weizmann Institute of Science. Measuring 1H NMR Spectra. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. organomation.com [organomation.com]

- 10. weizmann.ac.il [weizmann.ac.il]

- 11. commons.ggc.edu [commons.ggc.edu]

Advanced 13C NMR Characterization of Sterically Hindered Aromatics: A Deep Dive into 3,5-Di-tert-butyl-2-methoxybenzoic Acid

Executive Summary

In modern drug development and materials science, highly substituted aromatic rings are frequently utilized to impart specific pharmacokinetic properties or to serve as bulky ligands in catalysis. 3,5-Di-tert-butyl-2-methoxybenzoic acid (CAS 31314-32-6) represents a quintessential sterically hindered building block. Characterizing this molecule via

This whitepaper provides an in-depth technical guide to the

Stereoelectronic Causality: The "Out-of-Plane" Methoxy Anomaly

To accurately interpret the

However, in 3,5-di-tert-butyl-2-methoxybenzoic acid, the 2-methoxy group is flanked by two bulky substituents: a carboxylic acid at C1 and a massive tert-butyl group at C3. This di-ortho substitution creates insurmountable steric strain[1].

To alleviate this van der Waals repulsion, the Ar–OCH

Fig 1: Logical flow demonstrating how steric strain dictates the anomalous 13C NMR methoxy shift.

13C NMR Signal Assignment & Data Presentation

Because the orthogonal methoxy group no longer donates electron density into the ring via resonance, the standard ortho (-14 ppm) and para (-8 ppm) shielding effects normally associated with anisoles are severely attenuated[1]. The table below synthesizes the predicted

| Carbon Position | Type | Expected Shift ( | Causality / Structural Rationale |

| C=O | Quaternary | 168.0 – 172.0 | Highly deshielded carbonyl carbon of the carboxylic acid. |

| C2 (Ar-OCH | Quaternary | 156.0 – 159.0 | Deshielded by the electronegative oxygen; shift modulated by the loss of coplanarity. |

| C5 (Ar-tBu) | Quaternary | 144.0 – 147.0 | Deshielded by the electron-donating tert-butyl group. |

| C3 (Ar-tBu) | Quaternary | 141.0 – 144.0 | Deshielded by tert-butyl; experiences intense steric compression from the adjacent methoxy group. |

| C4 (Ar-H) | Tertiary (CH) | 126.0 – 129.0 | Aromatic methine positioned between two bulky tert-butyl groups. |

| C6 (Ar-H) | Tertiary (CH) | 123.0 – 126.0 | Aromatic methine ortho to the carboxylic acid. |

| C1 (Ar-COOH) | Quaternary | 120.0 – 124.0 | Ipso carbon to the carboxylic acid. Remains relatively downfield due to the lack of ortho-shielding from the out-of-plane methoxy group. |

| O-CH | Primary (CH | 60.0 – 62.5 | Anomalous Shift: Forced out of the aromatic plane, eliminating |

| C(CH | Quaternary | 34.0 – 36.0 | Aliphatic quaternary carbons of the tert-butyl groups. |

| C(CH | Primary (CH | 30.0 – 32.0 | Aliphatic methyl carbons; highly intense signals due to 3x symmetry per group. |

Experimental Protocol for High-Resolution 13C NMR

Acquiring a high-quality

To ensure a self-validating and quantifiable spectrum, execute the following protocol:

Step-by-Step Methodology

-

Sample Preparation: Dissolve exactly 30 mg of high-purity 3,5-di-tert-butyl-2-methoxybenzoic acid in 600 µL of deuterated chloroform (CDCl

, 99.8% D). -

Relaxation Agent Addition (Expert Insight): Add 2–3 mg of Chromium(III) acetylacetonate[Cr(acac)

] to the NMR tube. This paramagnetic reagent drastically shortens the -

Pulse Sequence Selection: Utilize an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). This suppresses the NOE, ensuring that the resulting peak integrals are strictly proportional to the number of carbon atoms. This is critical for differentiating the two distinct tert-butyl quaternary carbons.

-

Acquisition Parameters:

-

Nucleus:

C (at 100 MHz or 125 MHz). -

Relaxation Delay (

): Set to 5.0 seconds. Combined with the Cr(acac) -

Number of Scans (

): Minimum of 1024 scans to achieve a Signal-to-Noise Ratio (SNR) > 10:1 for the quaternary backbone.

-

-

Processing: Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier Transformation to optimize the SNR without sacrificing the resolution of the closely spaced aromatic signals.

Advanced 2D NMR Workflows for Unambiguous Assignment

Given the tight clustering of the aromatic quaternary carbons (C3 and C5 in particular), 1D

-

HSQC (Heteronuclear Single Quantum Coherence): First, map the direct

couplings to unambiguously assign the aromatic methine carbons (C4, C6) and the primary methyls (methoxy and tert-butyl groups). -

HMBC (Heteronuclear Multiple Bond Correlation): Utilize

and-

Validation Checkpoint 1: The out-of-plane methoxy protons (

~3.8 ppm) will show a strong -

Validation Checkpoint 2: The tert-butyl protons at C3 (

~1.4 ppm) will correlate with C2, C3, and C4. Conversely, the C5 tert-butyl group will correlate with C4, C5, and C6. This differential HMBC mapping is the only definitive way to distinguish C3 from C5.

-

Fig 2: Self-validating NMR workflow for assigning sterically hindered quaternary carbons.

References

-

Pawan K., et al. "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds." ResearchGate, June 2023. 3

-

Biekofsky, R., et al. "Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes." ResearchGate, Jan 1995. 1

-

Vorobyev, S. V., et al. "Remote Stereoelectronic Effects in Pyrrolidone- and Caprolactam-Substituted Phenols: Discrepancies in Antioxidant Properties Evaluated by Electrochemical Oxidation and H-Atom Transfer Reactivity." The Journal of Organic Chemistry - ACS Publications, April 2022. 2

Sources

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3,5-Di-Tert-butyl-2-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3,5-Di-Tert-butyl-2-methoxybenzoic acid (C₁₆H₂₄O₂), a substituted aromatic carboxylic acid. Given its molecular structure, this compound is relevant to researchers in synthetic chemistry, materials science, and drug development who require unambiguous structural confirmation and quantification. This document moves beyond a simple recitation of methods to explain the underlying principles and causal logic behind experimental design. We will explore two complementary ionization techniques: Electrospray Ionization (ESI) for precise molecular weight determination and Electron Ionization (EI) for detailed structural elucidation through fragmentation analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to develop robust and self-validating analytical protocols for this molecule and others of its class.

Foundational Principles: Selecting the Right Ionization Technique

The analytical strategy for any molecule begins with understanding its physicochemical properties. 3,5-Di-Tert-butyl-2-methoxybenzoic acid possesses a polar carboxylic acid group, a moderately polar methoxy group, and two bulky, nonpolar tert-butyl groups. This amphipathic nature dictates the choice of ionization method.

-

Electrospray Ionization (ESI): A Soft Approach for Intact Mass. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal imparted energy.[1][2] This is ideal for determining the molecular weight of the intact molecule with high accuracy. For a carboxylic acid, analysis in negative ion mode is typically preferred due to the acidic proton's lability, readily forming a deprotonated molecule, [M-H]⁻. This approach provides a clear, strong signal for the parent ion, but yields little to no structural information without further activation.[1]

-

Electron Ionization (EI): A Hard Approach for Structural Clues. EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule in the gas phase.[2][3] This process imparts significant internal energy, leading to predictable bond cleavages and the formation of a rich fragmentation pattern.[4] This pattern serves as a molecular fingerprint, providing invaluable information about the compound's structure, such as the presence of methoxy and tert-butyl groups. However, the molecular ion peak may be weak or absent in some cases.[5]

The complementary nature of these two techniques provides a self-validating system: ESI confirms the molecular weight, and EI confirms the molecular structure.

Experimental Design and Protocols

A robust analytical workflow begins with meticulous sample preparation tailored to the chosen analytical technique. The following diagram illustrates the divergent pathways for ESI and EI analysis.

Caption: A logical workflow for preparing the analyte for two distinct mass spectrometric analyses.

Protocol 1: Accurate Mass Determination via LC-MS (ESI)

This protocol is designed to confirm the molecular formula by obtaining a high-resolution mass measurement.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the analyte.[6]

-

Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution.[6]

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.[6][7]

-

Filter the final solution through a 0.2 µm syringe filter to remove particulates that could clog the instrument's fluidics.[6]

-

-

Instrumentation & Parameters (LC-MS/Q-TOF):

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Mass Spectrometry (MS):

-

-

Expected Outcome:

-

The primary ion observed will be the deprotonated molecule [M-H]⁻.

-

Calculated Exact Mass (C₁₆H₂₃O₂⁻): 247.1704

-

A high-resolution instrument should measure this mass to within 5 ppm, confirming the elemental composition.

-

Protocol 2: Structural Elucidation via GC-MS (EI)

This protocol is designed to generate a reproducible fragmentation pattern for structural confirmation.

-

Sample Preparation (Derivatization):

-

Causality: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization to a less polar, more volatile ester is required.[8][9] Silylation is a common and effective method.

-

Place ~0.5 mg of the analyte in a 2 mL glass vial.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Add 100 µL of a suitable solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

-

Cool to room temperature before analysis. The resulting solution can be directly injected.

-

-

Instrumentation & Parameters (GC-MS):

-

Gas Chromatography (GC):

-

Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL, Split ratio 15:1.[8]

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

-

Mass Spectrometry (MS):

-

-

Expected Outcome:

-

A mass spectrum with a molecular ion peak corresponding to the TMS-derivatized analyte (C₁₉H₃₂O₂Si, MW = 320.54) and a series of characteristic fragment ions.

-

Predictive Fragmentation Analysis

While experimental data is the ultimate arbiter, the fragmentation of 3,5-Di-Tert-butyl-2-methoxybenzoic acid can be predicted based on established chemical principles and data from analogous structures like methoxybenzoic acid.[3][10]

Predicted Electron Ionization (EI) Fragmentation Pathway

The EI spectrum will be complex, driven by the formation of the most stable ions. The molecular ion (M•⁺) has a calculated m/z of 248.1776.

Caption: Key fragmentation routes for the molecular ion under Electron Ionization.

The most significant fragmentation events are predicted to be:

-

Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from either a tert-butyl or the methoxy group results in a fragment at m/z 233 .

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids, leading to a stable acylium ion at m/z 231 .[3][11]

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group yields a fragment at m/z 217 .

-

Loss of a Tert-butyl Radical (•C(CH₃)₃): This is predicted to be a dominant fragmentation pathway. The loss of the bulky tert-butyl group (mass 57) leads to a highly stabilized ion at m/z 191 . The stability of the tert-butyl radical drives this cleavage.

-

Decarbonylation: Acylium ions formed (e.g., at m/z 231 and m/z 191) can subsequently lose a neutral carbon monoxide (CO) molecule (mass 28), leading to fragments at m/z 203 and m/z 163 , respectively.[3]

Data Summary: Predicted Key Ions

The following table summarizes the key ions expected in the mass spectrum of the underivatized compound under EI conditions.

| m/z (Mass-to-Charge Ratio) | Proposed Structure / Neutral Loss | Ion Type | Expected Relative Intensity |

| 248 | Molecular Ion (C₁₆H₂₄O₂)•⁺ | Radical Cation | Moderate to Low |

| 233 | [M - •CH₃]⁺ | Even-Electron Cation | Moderate |

| 231 | [M - •OH]⁺ | Even-Electron Cation | High |

| 217 | [M - •OCH₃]⁺ | Even-Electron Cation | Moderate |

| 191 | [M - •C(CH₃)₃]⁺ | Even-Electron Cation | High (likely Base Peak) |

| 203 | [M - •OH - CO]⁺ | Even-Electron Cation | Moderate |

| 163 | [M - •C(CH₃)₃ - CO]⁺ | Even-Electron Cation | Moderate |

Conclusion

The mass spectrometric characterization of 3,5-Di-Tert-butyl-2-methoxybenzoic acid is a clear example of applying fundamental principles to achieve comprehensive analysis. A dual-pronged approach is recommended for full, trustworthy validation. First, LC-MS with soft electrospray ionization (ESI) in negative mode should be employed to unequivocally confirm the molecular weight and elemental formula via the [M-H]⁻ ion. Second, GC-MS with hard electron ionization (EI), following silylation, should be used to generate a detailed fragmentation pattern that serves as a structural fingerprint. The predicted primary fragmentation via the loss of a tert-butyl radical to form a stable ion at m/z 191 provides a key diagnostic peak for identification. By integrating these complementary techniques, researchers can achieve a high degree of confidence in the identity and structure of this and other complex substituted aromatic molecules.

References

-

MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Metbioconsortium.com. [Link]

-

Vaia. Problem 32 Account for the presence of peak.... Vaia.com. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. Organomation.com. [Link]

-

Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. West Virginia University. [Link]

-

Jong, L. et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels. [Link]

-

PubChem. 3,5-Di-tert-butyl-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

El-Hamidi, M. et al. (2016). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.co.uk. [Link]

-

Organic Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

Cheméo. Chemical Properties of 3,5-Di-tert-butylbenzoic acid (CAS 16225-26-6). Chemeo.com. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chem.libretexts.org. [Link]

-

NIST. 3,5-Di-tert-butylbenzoic acid. National Institute of Standards and Technology. [Link]

-

Gamoh, K. et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. [Link]

-

Wikipedia. Electrospray ionization. En.wikipedia.org. [Link]

-

PENS Channel. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube. [Link]

-

de Souza, M.V.N. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 7. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metbio.net [metbio.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. vaia.com [vaia.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Predictive Thermodynamics and Empirical Solubility Profiling of 3,5-Di-tert-butyl-2-methoxybenzoic acid in Organic Solvents

Executive Summary

3,5-Di-tert-butyl-2-methoxybenzoic acid (CAS: 31314-32-6)[1] is a highly substituted aromatic compound frequently utilized as a specialized intermediate in organic synthesis and active pharmaceutical ingredient (API) development. Understanding its solubility profile across various organic solvents is critical for optimizing reaction yields, designing purification protocols (crystallization), and formulating delivery systems.

This technical guide provides a rigorous framework for predicting and empirically validating the solubility of this molecule. By deconstructing the thermodynamic causality behind its dissolution and detailing the gold-standard shake-flask methodology, this whitepaper ensures researchers can generate highly reliable, self-validating solubility data.

Structural Thermodynamics & Solvation Mechanics

To predict the solubility of 3,5-Di-tert-butyl-2-methoxybenzoic acid (DTBMBA), we must first analyze the structural features that dictate its crystal lattice energy and solvent interactions based on Hansen Solubility Parameters (HSP)[2].

The Causality of Dissolution

The dissolution of DTBMBA is governed by three primary structural features:

-

Steric Hindrance (Dispersion Forces,

): The two bulky tert-butyl groups at the 3- and 5-positions dominate the molecule's spatial footprint. This steric bulk severely disrupts planar -

Intramolecular Hydrogen Bonding (Polar Forces,

): The ortho-methoxy group acts as a localized hydrogen bond acceptor. It can form a stable 6-membered intramolecular hydrogen bond with the proton of the adjacent carboxylic acid. This interaction "masks" the molecule's primary hydrogen-bond donor capacity from the bulk solvent, drastically reducing its overall polarity and increasing its lipophilicity. -

Carboxylic Acid Dimerization (Hydrogen Bonding,

): In non-polar solvents where intramolecular H-bonding is less favored, the carboxylic acid groups may form intermolecular dimers, further altering the apparent solubility.

The Thermodynamic Pathway

Dissolution is a thermodynamic cycle requiring the input of energy (endothermic) to break the crystal lattice and create a solvent cavity, followed by the release of energy (exothermic) during solute-solvent interaction. Because DTBMBA has a low lattice energy (due to steric bulk) and high dispersion interactions, the exothermic solvation step easily overcomes the endothermic barriers in most organic solvents.

Thermodynamic stages of 3,5-DTBMBA dissolution from solid state to equilibrium.

Predicted Solubility Profile in Organic Solvents

Based on the structural thermodynamics outlined above, we can categorize the expected solubility of DTBMBA across standard organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Non-Polar | Toluene, Hexane, Heptane | High | The bulky tert-butyl groups provide massive dispersion force ( |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF | Very High | Optimal matching of dispersion and dipole interactions. EtOAc and THF act as excellent H-bond acceptors for any unmasked carboxylic acid protons. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol | Moderate to High | Alcohols can disrupt the intramolecular H-bond and interact directly with the carboxylic acid. However, the extreme lipophilic bulk of the tert-butyl groups limits infinite miscibility compared to simpler benzoic acids. |

| Highly Polar | Water | Insoluble | The lipophilic bulk completely overwhelms the hydration capacity of the carboxylic acid unless the pH is raised above the molecule's pKa (~4.5) to form a salt. |

Experimental Protocol: Isothermal Shake-Flask Method

To transition from predictive thermodynamics to empirical data, the Isothermal Saturation Shake-Flask Method is the gold standard[3].

As a Senior Application Scientist, I mandate that solubility determination must be a self-validating system. Simply measuring the concentration of the supernatant is insufficient; you must also analyze the residual solid. Solvents can induce polymorphic transformations or form solvates, meaning the solubility you measure might belong to a different crystal form than the one you started with.

Step-by-Step Methodology

-

Preparation of Solid Excess: Accurately weigh an excess amount of 3,5-Di-tert-butyl-2-methoxybenzoic acid (e.g., 50-100 mg) into a 2 mL glass HPLC vial.

-

Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Ensure the vial is hermetically sealed with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

Isothermal Equilibration: Place the vials in a thermoshaker at exactly 25.0 °C ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality note: 48 hours is required to ensure thermodynamic equilibrium is reached, as highly sterically hindered molecules can exhibit slow dissolution kinetics.

-

Phase Separation: Transfer the vials to a temperature-controlled centrifuge (25 °C). Centrifuge at 10,000 x g for 15 minutes to force all undissolved micro-particulates into a tight pellet.

-

Supernatant Sampling (Aliquot A): Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Dilute immediately into a compatible solvent (e.g., Acetonitrile) to prevent precipitation prior to HPLC-UV analysis.

-

Solid Pellet Recovery (Aliquot B): Decant the remaining solvent. Gently dry the solid pellet under a stream of nitrogen. Submit this pellet for X-Ray Powder Diffraction (XRPD) to confirm the crystal form has not altered during the 48-hour equilibration.

Isothermal shake-flask methodology for empirical solubility determination.

Analytical Quantification

Quantify the diluted supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. Given the aromatic ring and the methoxy auxochrome, DTBMBA will possess strong UV absorbance (monitor at 254 nm and 280 nm). Compare the peak area against a pre-established multi-point calibration curve of DTBMBA to determine the exact mg/mL solubility limit.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

Sources

An In-depth Technical Guide to 3,5-Di-Tert-butyl-2-methoxybenzoic Acid

Abstract: This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-2-methoxybenzoic acid (CAS No: 31314-32-6), a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry, organic synthesis, and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related structural analogs to provide a robust predictive profile. It covers physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic characterization, potential biological activities, and safety considerations. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, enabling them to anticipate the behavior and potential applications of this compound.

Introduction and Molecular Overview

3,5-Di-tert-butyl-2-methoxybenzoic acid is a polysubstituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, two sterically hindering tert-butyl groups at positions 3 and 5, and a methoxy group at position 2. This unique arrangement of bulky, lipophilic tert-butyl groups and an electron-donating methoxy group ortho to the carboxylic acid suggests a distinct chemical personality, influencing its reactivity, solubility, and potential biological interactions.

The sterically hindered environment around the carboxylic acid and methoxy groups likely plays a significant role in its chemical reactivity and its ability to interact with biological targets. The tert-butyl groups can provide metabolic stability and enhance lipid solubility, which are often desirable properties in drug candidates. The methoxy and carboxylic acid moieties offer sites for further chemical modification, making it a potentially versatile building block in organic synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3,5-Di-tert-butyl-2-methoxybenzoic acid |

| CAS Number | 31314-32-6 |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)OC)C(C)(C)C |

Physicochemical Properties: A Predictive Analysis

Direct experimental data for the physicochemical properties of 3,5-di-tert-butyl-2-methoxybenzoic acid are not widely reported. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |